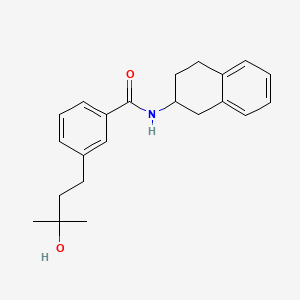

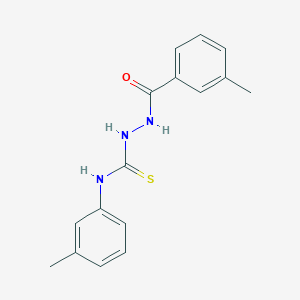

N-cyclopentyl-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research on the synthesis of sulfonamide derivatives, including those related to "N-cyclopentyl-1-phenylmethanesulfonamide," involves the use of rhodium-catalyzed reactions, interfacial polycondensation, and specific ligand-mediated processes to achieve high levels of enantioselectivity and yield. For instance, Davies et al. (1996) utilized rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for the enantioselective synthesis of functionalized cyclopropanes, demonstrating a general method relevant to sulfonamide synthesis (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. The synthesis and structural elucidation of cardo polysulfonates by Karia and Parsania (1999) provide insight into the structural aspects of similar compounds through IR and NMR data (Karia & Parsania, 1999).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, including cyclopropanations, cycloadditions, and rearrangements, leading to a wide range of products with diverse chemical properties. For example, Ye et al. (2014) explored the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, demonstrating the role of the difluoro(phenylsulfonyl)methyl group in facilitating these reactions (Ye et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. The study by Karia and Parsania (1999) on cardo polysulfonates highlights the solubility and resistance properties of these compounds, providing a baseline for understanding similar sulfonamides (Karia & Parsania, 1999).

Chemical Properties Analysis

The chemical properties of "N-cyclopentyl-1-phenylmethanesulfonamide" and related compounds are defined by their reactivity, functional group transformations, and the formation of geometrical isomers. The work of King and Durst (1966) on the reaction of phenylmethanesulfonyl chloride with tertiary amines highlights the formation of geometrical isomers, relevant to understanding the chemical behavior of sulfonamides (King & Durst, 1966).

Wissenschaftliche Forschungsanwendungen

Asymmetric Cyclopropanation

A notable application of N-cyclopentyl-1-phenylmethanesulfonamide derivatives is in the field of asymmetric cyclopropanation. Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been demonstrated as a highly diastereoselective and enantioselective method for synthesizing functionalized cyclopropanes. This process's enantioselectivity is significantly influenced by the ligands used for the dirhodium catalyst, with cyclic N-(arylsulfonyl)amino acids yielding the highest levels of enantioselectivity. Such methodologies offer practical routes for enantioselective synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and materials science (Davies, H., Bruzinski, P. R., Lake, D. H., Kong, A. N., & Fall, M. J., 1996).

Synthesis of Cycloheptadienes and Bicyclo[3.2.1]octa-2,6-dienes

Another study demonstrated the utility of rhodium(II) (S)-(N-p(tertbutyl)phenylsulfonyl)prolinate in catalyzing reactions between vinyldiazomethanes and dienes, leading to enantioselective construction of seven-membered carbocycles. This method provides a general and enantioselective approach for building complex cyclic structures, which are often challenging to synthesize (Davies, H., Peng, Z., & Houser, Jeffrey H., 1994).

Cardo Polysulfonates Synthesis

The synthesis of cardo polysulfonates using diphenylmethane-4,4-disulfonyl chloride represents another significant application area. This synthesis process involves interfacial polycondensation and yields polymers with excellent solubility in common solvents, good acid and alkali resistance, and moderate biological activities. Such materials could find applications in biotechnology and materials science due to their unique chemical properties (Karia, F. D., & Parsania, P. H., 1999).

Visible-light Initiated Oxidative Cyclization

The development of a visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions to generate coumarin derivatives demonstrates the potential of N-cyclopentyl-1-phenylmethanesulfonamide derivatives in photocatalysis. This process exhibits wide functional group tolerance, good yields, and high regioselectivity, showcasing the utility of these compounds in synthesizing complex organic molecules (Yang, Wen-Chao, Yang, Shuai, Li, Pinhua, & Wang, Lei, 2015).

Eigenschaften

IUPAC Name |

N-cyclopentyl-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,13-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMQULPQRVVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-phenylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)